molecular formula C10H14N2O3 B1392422 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid CAS No. 1220035-10-8

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid

Cat. No.: B1392422
CAS No.: 1220035-10-8
M. Wt: 210.23 g/mol
InChI Key: LVRAHEKTVFAZTE-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid is a nicotinic acid derivative featuring a 2-aminonicotinic acid backbone modified with a 2-hydroxy-1,1-dimethylethyl group at the amino position.

Properties

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-7(9(14)15)4-3-5-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRAHEKTVFAZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with 2-amino-2-methyl-1-propanol under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Aminonicotinic Acid

  • Structure: Lacks the 2-hydroxy-1,1-dimethylethyl substituent, retaining only the amino group at the 2-position of nicotinic acid.
  • Physical Properties : Melting point (295–297°C) and molecular weight (138.12 g/mol) .
  • Applications : Serves as a precursor for metal complexes and Schiff base derivatives. For example, its Schiff base with 5-nitrosalicaldehyde forms manganese(II) complexes with demonstrated antimicrobial activity .

Nicotinic Acid and Nicotinamide

  • Structure: Simpler derivatives without amino or hydroxy-dimethylethyl modifications.
  • Applications : Nicotinic acid is clinically used to manage hyperphosphatemia in dialysis patients by inhibiting intestinal phosphate absorption. Nicotinamide, its amide derivative, shares similar applications but with fewer side effects .
  • Key Difference: The target compound’s bulky substituent may alter pharmacokinetics, reducing its suitability for systemic phosphate-lowering effects. However, its amino group could enable metal chelation, a property absent in nicotinic acid .

Schiff Base Derivatives of 2-Aminonicotinic Acid

  • Structure: Formed by condensing 2-aminonicotinic acid with aldehydes (e.g., 5-nitrosalicaldehyde).
  • Applications: These derivatives exhibit enhanced metal-chelating properties. For instance, manganese(II) complexes derived from 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}nicotinic acid show antimicrobial activity against Staphylococcus aureus .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure: Shares the 2-hydroxy-1,1-dimethylethylamino group but replaces nicotinic acid with a benzamide moiety.
  • Applications : Functions as a directing group in palladium-catalyzed C–H bond functionalization reactions, forming stable five-membered chelate rings with metals .
  • Key Difference : The carboxylic acid group in the target compound may offer stronger metal-binding affinity compared to the benzamide’s carbonyl, altering reactivity in catalytic applications .

AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic Acid)

  • Structure: Contains a similar 2-hydroxy-1,1-dimethylethylamino group but attached to a sulfonic acid backbone.
  • Applications : A biological buffer effective in the pH range of 8.3–9.7, used in biochemical assays .
  • Key Difference : The sulfonic acid group in AMPSO confers buffering capacity, while the nicotinic acid moiety in the target compound may prioritize metal coordination or metabolic interactions .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Applications Distinctive Feature
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid ~211.2* Amino, hydroxy-dimethylethyl, carboxylic acid Metal coordination, potential catalysis Enhanced steric bulk and H-bonding
2-Aminonicotinic acid 138.12 Amino, carboxylic acid Precursor for metal complexes Simpler structure, lower solubility
Nicotinic acid 123.11 Carboxylic acid Hyperphosphatemia treatment Phosphate-lowering activity
Schiff base Mn(II) complex [4] ~400–450* Schiff base, carboxylic acid Antimicrobial agents Chelation-enhanced bioactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 Amide, hydroxy-dimethylethyl C–H bond functionalization Five-membered chelate formation
AMPSO [6] 227.28 Sulfonic acid, hydroxy-dimethylethyl Biochemical buffering pH stability in alkaline conditions

Research Findings and Implications

  • Coordination Chemistry : The hydroxy-dimethylethyl group in the target compound likely enhances metal-binding stability, as seen in analogous Schiff base complexes .
  • Catalytic Applications : Similarity to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide implies utility in directing group-assisted catalysis, though the carboxylic acid group may require optimization for specific reactions .

Biological Activity

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an amino group that may influence its interaction with biological systems.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1220035-10-8

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and potential esterification reactions due to the presence of amino and carboxylic acid functional groups .

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential, particularly in neuropharmacology. Its structural resemblance to neurotransmitter precursors suggests it may influence neurotransmitter release and receptor binding pathways. Initial studies have shown promising results regarding its interaction with neurotransmitter receptors, indicating a potential role in modulating their activity .

Antimicrobial Activity

A study involving derivatives of nicotinic acid highlighted the antimicrobial properties of related compounds. While specific data on this compound is limited, the broader class of nicotinic acid derivatives has shown activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 1.95 to 15.62 µg/mL against these strains .

The proposed mechanism of action for this compound involves its ability to interact with specific biological receptors and enzymes. The hydroxyl and amino groups may facilitate hydrogen bonding and other interactions with active sites on enzymes, potentially modulating their activity and influencing cellular signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other nicotinamide derivatives:

Compound NameBiological ActivityMIC (µg/mL)
NicotinamideAntioxidant, anti-inflammatoryN/A
2-Amino-nicotinamide derivativesAnti-cancer (VEGF inhibition)N/A
This compoundNeuropharmacological potentialTBD

Case Studies

While specific case studies on this compound are scarce, ongoing research into related compounds suggests a trend towards understanding their therapeutic applications. For instance:

  • Neuropharmacological Studies : Investigations into the effects of nicotinic acid derivatives on neurotransmitter systems have shown that they may enhance cognitive function by modulating receptor activity.
  • Antimicrobial Research : Studies focusing on the antimicrobial properties of nicotinic acid derivatives indicate potential applications in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid
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2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid

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